molecular formula C15H20O3 B139455 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane CAS No. 63659-17-6

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Cat. No. B139455
CAS RN: 63659-17-6
M. Wt: 248.32 g/mol
InChI Key: DQRZXLUCRJNWKV-UHFFFAOYSA-N
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Description

“2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane” is an organic compound with the molecular formula C15H20O3 . It is a mono-constituent substance . The compound is also known by its IUPAC name, 2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, an ethyl group, a phenoxy group, and an oxirane group . The exact stereochemistry is not defined .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.3175 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 8 rotatable bonds . The topological polar surface area is 31 Ų . The compound is racemic, meaning it contains equal amounts of left- and right-handed enantiomers .

Scientific Research Applications

Genetic Impact and Material Development

Oxiranes, like the one , have been studied for their potential in developing materials with low shrinkage, such as in dental composites. Notably, oxiranes can induce genetic changes, like micronuclei formation and gene mutations, in mammalian cells, suggesting a need for careful consideration of their biological effects (Schweikl, Schmalz, & Weinmann, 2004).

Electrochromic Enhancements in Polymers

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane derivatives have been successfully synthesized for enhancing electrochromic properties in polymers like poly(3,4‐ethylenedioxythiophene) (PEDOT). These enhancements include improved color change ratios and response times, significant for electronic and display applications (Zhang et al., 2014).

Chemical Synthesis and Reactions

This compound is involved in various chemical synthesis processes. For example, it has been used in the ring-opening reactions of anhydro sugars to create specific cyano derivatives (Mangione, Suarez, & Spanevello, 2003). Similarly, it participates in the alkylation of CH-acids, leading to the formation of diverse organic compounds (Kalugin & Litvinov, 1991).

Medical Imaging and Diagnostic Studies

One specific derivative, Etomoxir, made from oxiranes, has shown potential in diagnostic metabolic studies and molecular imaging. This is especially relevant in exploring cellular metabolic pathways and might have implications in various medical research fields (Abbas, Yunus, & Feinendegen, 2011).

Mutagenic Activity Assessment

Further research into oxiranes includes evaluating their mutagenic activity. Studies have shown that some oxiranes can cause mutations in bacterial strains, which could be significant in understanding the potential risks associated with their use in materials and industrial processes (Schweikl, Schmalz, & Weinmann, 2002).

properties

IUPAC Name

2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRZXLUCRJNWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC2=CC=C(C=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472924
Record name 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane
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Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

CAS RN

63659-17-6
Record name 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
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Record name 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
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Record name 2-((4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOXY)METHYL)OXIRANE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

reaction 4-[(2-Cyclopropylmethoxy)-ethyl]-phenol with epichlorohydrin in presence of base to form 1-{4-[2-(Cyclopropylmethoxy)-ethyl]-phenoxy}-2,3-epoxypropane;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SH Troøyen, EE Jacobsen - Catalysts, 2022 - mdpi.com
The β-blocker (S)-betaxolol has been synthesized in 99% enantiomeric excess (ee) from the commercially available precursor 4-(2-hydroxyethyl)phenol. The racemic chlorohydrin 1-…
Number of citations: 1 www.mdpi.com
DP Elder, D Snodin, A Teasdale - Journal of pharmaceutical and …, 2010 - Elsevier
This review summarizes the analytical approaches reported in the literature relating to epoxide and hydroperoxide impurities. It is intended that it should provide guidance for analysts …
Number of citations: 33 www.sciencedirect.com
R Trohjell - 2021 - ntnuopen.ntnu.no
Enantiomert rene legemidler blir dannet mer og mer fremfor rasemiske legemidler. (S)-betaksolol (S-1) er en β-blokker som har vist stort potensiale i behandling av glaukom. Det er blitt …
Number of citations: 0 ntnuopen.ntnu.no

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